(4,4-Dichloro-3-methoxybutyl)benzene
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Overview
Description
(4,4-Dichloro-3-methoxybutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 4,4-dichloro-3-methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dichloro-3-methoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Formation of the electrophile: The alkyl halide reacts with the Lewis acid to form a carbocation.
Electrophilic aromatic substitution: The benzene ring attacks the carbocation, leading to the formation of the substituted benzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dichloro-3-methoxybutyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Hydroxylated benzene derivatives.
Scientific Research Applications
(4,4-Dichloro-3-methoxybutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,4-Dichloro-3-methoxybutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic centers. This interaction can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorobenzyl)benzene: Similar structure with dichloro substitution on the benzene ring.
(4-Chloro-3-methoxybutyl)benzene: Similar structure with a single chloro substitution.
(4,4-Dichloro-3-methylbutyl)benzene: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
(4,4-Dichloro-3-methoxybutyl)benzene is unique due to the presence of both chloro and methoxy substituents on the butyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for diverse chemical transformations .
Properties
CAS No. |
82772-44-9 |
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Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(4,4-dichloro-3-methoxybutyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
REBNEXLBUVFIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=CC=C1)C(Cl)Cl |
Origin of Product |
United States |
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